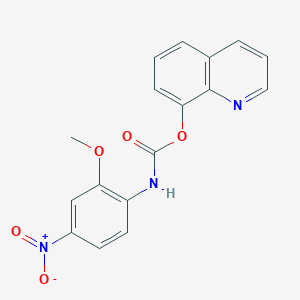
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol It is a derivative of quinoline and carbamate, featuring a methoxy and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 8-quinolyl chloroformate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted carbamates.
Reduction: Products include amino derivatives.
Oxidation: Products include hydroxyl derivatives.
科学的研究の応用
Chemistry: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a probe to investigate the activity of various enzymes and their inhibitors .
Medicine: Its derivatives may exhibit antimicrobial, antifungal, and antioxidant activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.
類似化合物との比較
- 8-Quinolyl N-(2-methoxy-5-nitrophenyl)carbamate
- 8-Quinolyl N-(4-methyl-2-nitrophenyl)carbamate
- 8-Quinolyl N-(2-methoxyphenyl)carbamate
- 8-Quinolyl N-(2-methoxy-5-methylphenyl)carbamate
- 8-Quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
- 2-Methyl-8-quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
59741-13-8 |
|---|---|
分子式 |
C17H13N3O5 |
分子量 |
339.30 g/mol |
IUPAC名 |
quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21) |
InChIキー |
GFUJEHGJYKJHEG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)

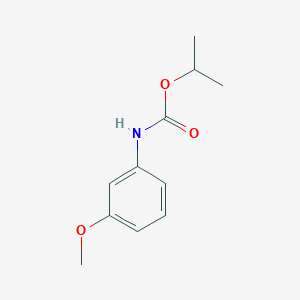

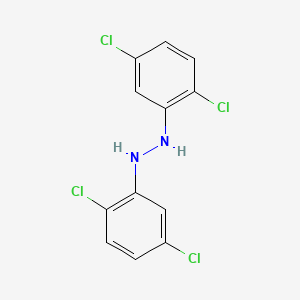
![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
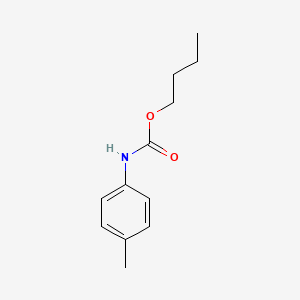



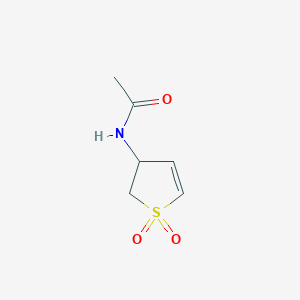
![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

